2,5-difluoro-4-(trifluoromethyl)pyridine 2,5-difluoro-4-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1349716-18-2
VCID: VC0110771
InChI: InChI=1S/C6H2F5N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H
SMILES: C1=C(C(=CN=C1F)F)C(F)(F)F
Molecular Formula: C6H2F5N
Molecular Weight: 183.081

2,5-difluoro-4-(trifluoromethyl)pyridine

CAS No.: 1349716-18-2

Cat. No.: VC0110771

Molecular Formula: C6H2F5N

Molecular Weight: 183.081

* For research use only. Not for human or veterinary use.

2,5-difluoro-4-(trifluoromethyl)pyridine - 1349716-18-2

Specification

CAS No. 1349716-18-2
Molecular Formula C6H2F5N
Molecular Weight 183.081
IUPAC Name 2,5-difluoro-4-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C6H2F5N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H
Standard InChI Key AOFPXEHMRNEJDO-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1F)F)C(F)(F)F

Introduction

Physical and Chemical Properties

2,5-Difluoro-4-(trifluoromethyl)pyridine is characterized by its molecular formula C₆H₂F₅N and a molecular weight of 183.081 g/mol. The compound's structure features a pyridine ring with fluorine atoms at positions 2 and 5, plus a trifluoromethyl group at position 4, resulting in a total of five fluorine atoms within the molecule.

Table 1: Physical and Chemical Properties of 2,5-difluoro-4-(trifluoromethyl)pyridine

PropertyValue
CAS Number1349716-18-2
Molecular FormulaC₆H₂F₅N
Molecular Weight183.081 g/mol
IUPAC Name2,5-difluoro-4-(trifluoromethyl)pyridine
Standard InChIInChI=1S/C6H2F5N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H
Standard InChIKeyAOFPXEHMRNEJDO-UHFFFAOYSA-N
SMILESC1=C(C(=CN=C1F)F)C(F)(F)F
PubChem Compound ID56604225

The chemical behavior of this compound is significantly influenced by the electron-withdrawing effects of the multiple fluorine atoms. The presence of five fluorine atoms makes the pyridine ring substantially electron-deficient, affecting its reactivity in various chemical transformations, particularly nucleophilic substitution reactions. The trifluoromethyl group at position 4 further accentuates this electronic effect, creating a distinctive reactivity profile compared to non-fluorinated pyridine derivatives.

Synthesis Methods

While the available search results don't provide specific synthesis routes for 2,5-difluoro-4-(trifluoromethyl)pyridine, insights can be drawn from synthetic approaches used for related fluorinated pyridines. Generally, the preparation of highly fluorinated heterocycles involves either direct fluorination of existing heterocyclic structures or construction of the heterocyclic ring from fluorinated precursors.

For analogous fluorinated pyridines, researchers have developed multi-step synthetic routes to ensure efficient and selective incorporation of fluorine atoms. For instance, the synthesis of 4-(difluoromethyl)pyridin-2-amine, another fluorinated pyridine derivative, employs a five-step process starting from 2,2-difluoroacetic anhydride . This suggests that the synthesis of 2,5-difluoro-4-(trifluoromethyl)pyridine likely requires a carefully designed multi-step approach to achieve the desired fluorination pattern.

The complexity of introducing multiple fluorine atoms at specific positions often necessitates sophisticated synthetic strategies. Traditional approaches might include electrophilic fluorination, nucleophilic fluorination, or the use of building blocks that already contain the required fluorine atoms. The specific synthetic pathway would be determined by factors such as scalability, cost-effectiveness, and the ability to achieve regioselective fluorination.

Comparative Analysis

2,5-Difluoro-4-(trifluoromethyl)pyridine belongs to a broader family of fluorinated pyridines, each with distinct properties determined by the position and number of fluorine atoms. When compared to other fluorinated pyridines such as 2,3-difluoro-5-(trifluoromethyl)pyridine, the subject compound offers unique reactivity patterns due to the specific arrangement of its fluorine atoms.

Fluorinated pyridines generally find applications in the preparation of herbicides and other agricultural chemicals due to their reactivity and ability to form stable derivatives. The specific positioning of fluorine atoms in 2,5-difluoro-4-(trifluoromethyl)pyridine likely confers particular advantages for certain applications compared to its structural isomers.

Table 2: Comparison of 2,5-difluoro-4-(trifluoromethyl)pyridine with Related Fluorinated Compounds

CompoundStructural FeaturesPotential Applications
2,5-difluoro-4-(trifluoromethyl)pyridineFluorines at positions 2 and 5, CF₃ at position 4Pharmaceutical synthesis, organic chemistry reagent
2,3-difluoro-5-(trifluoromethyl)pyridineFluorines at positions 2 and 3, CF₃ at position 5Agricultural chemicals, herbicide precursors
4-(difluoromethyl)pyridin-2-amineNH₂ group at position 2, CHF₂ group at position 4PI3K/mTOR kinase inhibitor development

The electronic distribution in the pyridine ring varies significantly between these compounds, resulting in different reactivity profiles. The position of the trifluoromethyl group, in particular, has a substantial impact on the electron density distribution within the aromatic system, influencing both chemical reactivity and potential binding interactions with biological targets.

Research Findings

While specific research on 2,5-difluoro-4-(trifluoromethyl)pyridine is limited in the provided search results, research on related fluorinated pyridines offers valuable insights into the significance of this compound class. Fluorinated pyridines have been extensively investigated as key intermediates in the synthesis of various biologically active compounds.

Research into related compounds has focused on developing more efficient synthetic routes. For example, scientists have established a scalable, economical, and practical synthesis of 4-(difluoromethyl)pyridin-2-amine that provides a key intermediate for numerous protein kinase inhibitors and clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . This approach avoids hazardous reagents and sealed vessels, representing an advancement in the synthesis of fluorinated pyridines.

Such methodological improvements are likely applicable or adaptable to the synthesis of 2,5-difluoro-4-(trifluoromethyl)pyridine, potentially making its production more efficient and environmentally friendly. These research findings highlight the ongoing interest in developing improved access to fluorinated building blocks for pharmaceutical applications.

The utility of fluorinated pyridines in medicinal chemistry continues to drive research in this area, with particular emphasis on understanding structure-activity relationships and developing more efficient synthetic methodologies. 2,5-Difluoro-4-(trifluoromethyl)pyridine, with its unique fluorination pattern, represents a valuable addition to the chemical toolbox for researchers in drug discovery and development.

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